3-(4-Methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione
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Overview
Description
3-(4-Methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by cyclization. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.
5-(4-Methoxyphenyl)-1H-indoles: Compounds with a methoxyphenyl group and similar pharmacophore properties .
Uniqueness
3-(4-Methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
24804-50-0 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H12O3/c1-20-13-9-7-12(8-10-13)15-14(16(18)17(15)19)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
UCZFHLRHIZSLGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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